molecular formula C21H41NO3 B1627368 N-Stearoyl-beta-alanine CAS No. 51287-21-9

N-Stearoyl-beta-alanine

Cat. No.: B1627368
CAS No.: 51287-21-9
M. Wt: 355.6 g/mol
InChI Key: XIHNYLYAFWVNQA-UHFFFAOYSA-N
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Description

Classification and Structural Characteristics within the N-Acyl Amino Acid Class

N-Stearoyl-beta-alanine belongs to the N-acyl amino acid (NAAA) subclass of N-acyl amides. nih.govnih.gov This classification signifies that the core structure consists of a fatty acid, in this case, stearic acid, connected via an amide linkage to an amino acid, which is beta-alanine (B559535). nih.govnih.gov

The key structural features of this compound are:

Stearoyl Group : This is the acyl group derived from stearic acid, a saturated fatty acid with an 18-carbon chain.

Beta-alanine Moiety : Beta-alanine is a naturally occurring beta-amino acid, meaning the amino group is attached to the β-carbon (the second carbon from the carboxyl group). frontiersin.org It is an isomer of the proteinogenic amino acid alanine (B10760859). nih.gov

Amide Bond : The carboxyl group of stearic acid is covalently linked to the amino group of beta-alanine, forming a stable amide bond. nih.gov

N-acyl-beta-alanines (NABAs) are structural homologs of other biologically important N-acyl amino acids like N-acylglycines. nih.gov The structure of these molecules, particularly the length of the acyl chain, influences their physical properties and biological interactions. nih.gov

Below is a table detailing the structural information of this compound and its components.

ComponentChemical FormulaMolecular WeightKey Structural Feature
This compound C21H41NO3355.56 g/mol Stearic acid linked to beta-alanine via an amide bond. calpaclab.com
Stearic AcidC18H36O2284.48 g/mol 18-carbon saturated fatty acid chain.
beta-AlanineC3H7NO289.09 g/mol Amino group on the β-carbon. frontiersin.org

This table provides a summary of the molecular components and properties of this compound.

Biological Distribution and Endogenous Presence Across Organisms

N-acyl amides, as a broad class, are found across a wide range of biological systems, from bacteria to mammals, highlighting their fundamental roles in biochemistry. wikipedia.orgmdpi.com Their presence can be either endogenous, being synthesized within the organism, or exogenous, obtained from external sources. wikipedia.org

While specific quantitative data on the endogenous presence of this compound across various organisms is not extensively detailed in the provided search results, the presence of its constituent parts and related N-acyl amino acids is well-documented. For instance, N-acyl alanines have been identified in mammalian tissues. nih.govnih.gov

The distribution of related N-acyl amino acids suggests that this compound could be present in various tissues. For example, N-stearoyl glycine (B1666218) has been found in the skin, and other N-stearoyl derivatives of amino acids like alanine and serine have been detected in brain regions of mice. nih.govdiva-portal.org N-acetyl-beta-alanine, a related compound, has been reported in the common bean, Phaseolus vulgaris. nih.gov The wide distribution of N-acyl amides in general has been observed in organisms such as mice, the fruit fly (Drosophila melanogaster), and yeast. wikipedia.org

The table below summarizes the known distribution of related N-acyl amides.

Organism/TissueDetected N-Acyl Amide
Mammalian Brain (Mouse)N-stearoyl derivatives of Alanine and Serine. nih.govresearchgate.net
Mammalian SkinN-stearoyl glycine. diva-portal.org
Phaseolus vulgaris (Bean)N-acetyl-beta-alanine. nih.gov
Various Organisms (e.g., mice, Drosophila)General N-acyl amides. wikipedia.org

This table illustrates the distribution of N-acyl amides related to this compound in different biological systems.

Historical Perspective on N-Acyl Amide Discovery and Research Trajectories

The scientific history of N-acyl amides dates back to the 19th century with the discovery of the conjugation of benzoic acid with glycine to form hippuric acid. usf.edu However, broader interest in the diverse family of fatty acid amides, particularly those with long-chain fatty acids, has surged in the last few decades. nih.govfrontiersin.org

A significant turning point was the identification of N-arachidonoylethanolamine, also known as anandamide, as the endogenous ligand for the cannabinoid receptor in 1992. frontiersin.orgnih.gov This discovery catalyzed extensive research into other N-acyl amides and their potential signaling functions. nih.govnih.gov Initially, research focused on N-acyl amides in mammals, but has since expanded to include invertebrates and other organisms. wikipedia.org

The development of advanced analytical techniques, such as lipidomics, has been crucial in identifying and quantifying a vast number of naturally occurring N-acyl amides. nih.govfrontiersin.org This has led to the discovery of over 70 different N-acyl amides in nature. nih.govfrontiersin.org Research continues to uncover the complex roles of these molecules in cellular communication and their involvement in a wide array of physiological and pathological processes. wikipedia.org

Properties

IUPAC Name

3-(octadecanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21(24)25/h2-19H2,1H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHNYLYAFWVNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598068
Record name N-Octadecanoyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51287-21-9
Record name N-Octadecanoyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of N Stearoyl Beta Alanine

Biosynthetic Origins of the Beta-Alanine (B559535) Moiety

Beta-alanine, or 3-aminopropanoic acid, is a naturally occurring beta-amino acid that serves as a crucial precursor for the synthesis of N-Stearoyl-beta-alanine. nih.govwikipedia.org Unlike its alpha-amino acid counterparts, beta-alanine is not incorporated into proteins but plays a vital role in various metabolic pathways. nih.govsigmaaldrich.com Its synthesis in organisms is diverse, originating from several distinct metabolic routes.

Polyamine Catabolism Pathways

In plants and some microorganisms, beta-alanine can be synthesized from the catabolism of polyamines such as spermine (B22157) and spermidine (B129725). nih.govnih.govfrontiersin.org This pathway involves the conversion of spermine and spermidine to 1,3-diaminopropane (B46017). nih.govnih.gov Subsequently, 1,3-diaminopropane is oxidized to 3-aminopropanal, which is then further oxidized by an aldehyde dehydrogenase to yield beta-alanine. nih.govnih.gov

Pyrimidine (B1678525) Degradation Pathway via Uracil (B121893)

A significant source of beta-alanine in many organisms, including mammals, bacteria, and plants, is the reductive degradation of the pyrimidine base, uracil. nih.govnih.govfrontiersin.orgoatext.com This pathway involves three enzymatic steps. First, uracil is reduced to dihydrouracil (B119008). nih.govoatext.com Dihydropyrimidinase then catalyzes the hydrolytic ring opening of dihydrouracil to form N-carbamoyl-beta-alanine. oatext.com In the final step, beta-alanine synthase (also known as ureidopropionase) hydrolyzes N-carbamoyl-beta-alanine to produce beta-alanine, carbon dioxide, and ammonia. nih.govoatext.com

Propionate (B1217596) Metabolism Pathway

The propionate metabolism pathway is another route for beta-alanine biosynthesis, particularly noted in plants. nih.govresearchgate.netresearchgate.net This pathway begins with the activation of propionate to propionyl-CoA. nih.gov Propionyl-CoA is then oxidized to acrylyl-CoA, which is subsequently hydrated to 3-hydroxypropionyl-CoA. nih.gov Following hydrolysis to 3-hydroxypropionate (B73278), it is oxidized to malonate semialdehyde. nih.govresearchgate.net Finally, a transamination reaction converts malonate semialdehyde to beta-alanine. researchgate.net

Decarboxylation of L-Aspartate

The direct decarboxylation of L-aspartate is a key pathway for beta-alanine synthesis in many bacteria and plants. nih.govnih.govresearchgate.net This reaction is catalyzed by the enzyme L-aspartate-1-decarboxylase (ADC), also known as PanD. nih.govebi.ac.uknih.gov This enzyme removes the alpha-carboxyl group from L-aspartate to produce beta-alanine and carbon dioxide. nih.govoup.com L-aspartate-1-decarboxylases can be categorized into two types based on their required cofactor: pyruvate-dependent, primarily found in bacteria, and pyridoxal-5'-phosphate (PLP)-dependent, which is more common in eukaryotes like plants and insects. mdpi.com

Intermediary Metabolism Linkages (e.g., Branched-Chain Amino Acid Degradation)

Recent research has established a link between the catabolism of branched-chain amino acids (BCAAs), such as valine and isoleucine, and the synthesis of beta-alanine in plants. researchgate.netnih.gov The degradation of these amino acids can produce propionyl-CoA, which can then enter the propionate metabolism pathway to be converted into beta-alanine. researchgate.netresearchgate.net This connection highlights the integration of beta-alanine synthesis with central amino acid metabolism. The initial step in BCAA degradation is a transamination reaction, followed by oxidative decarboxylation to form the corresponding acyl-CoA derivatives. researchgate.netresearchgate.netfrontiersin.org

Table 1: Key Enzymes and Precursors in Beta-Alanine Biosynthesis

Enzymatic Acylation Mechanisms for N-Acyl Amide Formation

The final step in the biosynthesis of this compound is the formation of an amide bond between the carboxyl group of stearic acid and the amino group of beta-alanine. This reaction is catalyzed by specific enzymes that facilitate the acylation process. wikipedia.orginsightconferences.com

The enzymatic synthesis of N-acyl amides, including N-acyl amino acids, can proceed through several mechanisms, which are broadly categorized as either ATP-dependent or ATP-independent. insightconferences.comnih.gov

ATP-dependent pathways often involve acyl-adenylating enzymes. insightconferences.comnih.gov These enzymes activate the fatty acid (stearic acid in this case) by coupling the hydrolysis of ATP to form an acyl-adenylate intermediate. insightconferences.comnih.gov This activated acyl group can then be transferred to an acyl carrier protein (ACP) or coenzyme A (CoA) to form an acyl-CoA thioester, such as stearoyl-CoA. insightconferences.com Subsequently, an N-acyltransferase enzyme catalyzes the transfer of the stearoyl group from stearoyl-CoA to the amino group of beta-alanine, forming this compound and releasing CoA. mdpi.com

ATP-independent mechanisms typically involve hydrolases like lipases. insightconferences.comnih.gov In this case, the enzyme forms an acyl-enzyme intermediate through a nucleophilic residue in its active site. insightconferences.com The beta-alanine then acts as a nucleophile, attacking the acyl-enzyme complex to form the final N-acyl amide product. insightconferences.com

Another important class of enzymes involved in the formation of N-acyl amino acids are the N-acyl amino acid synthases (NASs) and glycine (B1666218) N-acyltransferases. insightconferences.com These enzymes can directly catalyze the condensation of an acyl-CoA with an amino acid.

Table 2: Enzymatic Mechanisms for N-Acyl Amide Formation

ATP-Grasp Enzyme Catalysis

The ATP-grasp superfamily of enzymes is characterized by a unique ATP-binding site, known as the ATP-grasp fold, which consists of two domains that "grasp" an ATP molecule. nih.govnih.gov These enzymes typically catalyze the ATP-dependent ligation of a carboxylate-containing molecule to a nucleophile, such as an amine, through the formation of a reactive acylphosphate intermediate. nih.govnih.govresearchgate.net

While direct evidence for a specific ATP-grasp enzyme solely dedicated to this compound synthesis is not prominently detailed, the mechanism is highly plausible. An example from this superfamily is carnosine synthase, which catalyzes the formation of carnosine from beta-alanine and L-histidine in an ATP-dependent reaction. sigmaaldrich.com This process involves the activation of beta-alanine's carboxyl group via the formation of β-alanyl-phosphate, which is then attacked by the amino group of histidine. nih.gov A similar mechanism could be employed for the synthesis of this compound, where stearic acid is first activated to form a stearoyl-phosphate intermediate, which then reacts with the amino group of beta-alanine.

Table 1: Key Features of ATP-Grasp Enzyme Catalysis

Feature Description
Enzyme Superfamily ATP-Grasp Enzymes nih.gov
Key Structural Motif ATP-grasp fold nih.govnih.gov
General Reaction ATP-dependent ligation of a carboxylate and a nucleophile nih.govebi.ac.uk
Intermediate Acylphosphate intermediate nih.govnih.gov

| Relevant Example | Carnosine synthase forming carnosine from beta-alanine and L-histidine sigmaaldrich.com |

Peptidase M20 Domain Containing 1 (PM20D1)-Mediated Condensation

A significant pathway for the biosynthesis of N-acyl amino acids, including potentially this compound, is mediated by the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1). nih.govoaepublish.comnih.gov Research has demonstrated that PM20D1 is a bidirectional enzyme, capable of catalyzing both the condensation of fatty acids and amino acids to form N-acyl amino acids, as well as the reverse hydrolytic reaction. nih.govnih.govnih.gov

The synthase activity of PM20D1 facilitates the direct joining of a fatty acid, such as stearic acid, with an amino acid like beta-alanine. nih.govoaepublish.com This enzymatic activity has been shown to be responsible for the generation of various N-acyl amino acids in vivo. nih.govresearchgate.net Studies in mice have shown that increased levels of circulating PM20D1 lead to an increase in N-acyl amino acids in the blood. nih.govnih.gov The activity of PM20D1 is also influenced by its association with lipoproteins, which act as co-activators for its biosynthetic function. nih.gov

Potential Role of Acyl-CoA-Dependent N-Acyltransferases (GNATs)

The GCN5-related N-acetyltransferases (GNAT) superfamily represents another potential route for this compound biosynthesis. nih.govnih.gov GNATs are a vast family of enzymes that catalyze the transfer of an acyl group from an acyl-CoA donor, such as stearoyl-CoA, to the amino group of a substrate. nih.govresearchgate.net

While many members of the GNAT superfamily remain uncharacterized, their known function makes them strong candidates for involvement in the synthesis of long-chain N-acyl amino acids. nih.govresearchgate.net This pathway would involve a two-step process: first, the activation of stearic acid to stearoyl-CoA, followed by the GNAT-catalyzed transfer of the stearoyl group to beta-alanine. Enzymes within this family are known to be responsible for the production of various N-acetylated amino acids. researchgate.net It is therefore hypothesized that uncharacterized GNATs may possess the substrate specificity required to produce this compound. nih.gov

Catabolic Pathways and Degradation of N-Acyl-beta-alanine

The breakdown of this compound is crucial for regulating its physiological levels and involves several hydrolytic enzymes.

Fatty Acid Amide Hydrolase (FAAH) Activity

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of a variety of fatty acid amides, including the endocannabinoid anandamide. nih.govnih.govresearchgate.net More recently, FAAH has been identified as a significant intracellular hydrolase for N-acyl amino acids. nih.govelifesciences.org

FAAH terminates the signaling of these lipids by hydrolyzing the amide bond, releasing the constituent fatty acid and amino acid. nih.govnih.gov In the case of this compound, FAAH would catalyze its breakdown into stearic acid and beta-alanine. While PM20D1 is a primary regulator of extracellular N-acyl amino acids, FAAH plays a crucial role in managing the intracellular levels of these molecules. nih.govelifesciences.org In vitro studies have shown that FAAH has a more restricted substrate scope compared to PM20D1. nih.gov

Table 2: Comparison of PM20D1 and FAAH in N-Acyl Amino Acid Metabolism

Enzyme Location Primary Function Substrate Scope
PM20D1 Extracellular (secreted) oaepublish.comnih.gov Biosynthesis and Hydrolysis nih.govnih.gov Broad nih.gov

| FAAH | Intracellular (integral membrane protein) nih.govnih.gov | Hydrolysis nih.govnih.gov | More restricted than PM20D1 nih.gov |

Other Hydrolytic Enzymes and Amidases

Beyond FAAH, other hydrolytic enzymes, broadly classified as amidases, are involved in the metabolism of N-acyl amino acids. nih.govwikipedia.org Amidases are a family of hydrolases that act on carbon-nitrogen bonds in linear amides. wikipedia.org This class of enzymes includes various acylamidases and N-acetylaminohydrolases that could potentially hydrolyze this compound. wikipedia.org

Specific examples of other enzymes implicated in the breakdown of related compounds include N-acylethanolamine hydrolyzing acid amidase (NAAA) and carnosinase. nih.gov While their direct activity on this compound is not extensively documented, their role in the broader metabolism of N-acyl amides suggests a potential contribution to its degradation. nih.gov These enzymes often possess a catalytic triad (B1167595) (e.g., Ser-Ser-Lys) essential for the hydrolysis of the amide bond. nih.govebi.ac.uk

Transamination Reactions of Beta-Alanine

Once this compound is hydrolyzed to release free beta-alanine, the beta-alanine itself can enter catabolic pathways. A primary step in the degradation of beta-alanine is a transamination reaction. wikipedia.orgnih.gov

In this process, an aminotransferase enzyme catalyzes the transfer of the amino group from beta-alanine to an alpha-keto acid, commonly pyruvate (B1213749) or 2-oxoglutarate. wikipedia.orgnih.govbio-rad.com This reaction yields malonate-semialdehyde and an amino acid (L-alanine if pyruvate is the acceptor, or L-glutamic acid if 2-oxoglutarate is the acceptor). wikipedia.orgnih.govbio-rad.com The resulting malonate-semialdehyde can then be further metabolized, for instance, by being converted to malonate and subsequently to malonyl-CoA, which can then enter fatty acid biosynthesis. wikipedia.org

Enzymatic Regulation and Metabolic Control of N Stearoyl Beta Alanine Biosynthesis and Turnover

Regulatory Enzymes in Beta-Alanine (B559535) Biosynthesis

The availability of beta-alanine is the rate-limiting step in the biosynthesis of N-Stearoyl-beta-alanine. The cellular pool of beta-alanine is maintained through several key metabolic routes, including the degradation of polyamines and pyrimidines, the propionate (B1217596) pathway, and the direct decarboxylation of aspartate. ebi.ac.ukwikipedia.org Each of these pathways is regulated by a distinct set of enzymes.

Polyamine Degradation Enzymes (Spermidine Dehydrogenase, Polyamine Oxidase, Diamine Oxidase, Aldehyde Dehydrogenase)

The catabolism of polyamines such as spermine (B22157) and spermidine (B129725) can lead to the formation of beta-alanine. oaepublish.comwikipedia.org This pathway involves the sequential action of several enzymes that break down these complex molecules into smaller components, including the precursor to beta-alanine.

Spermidine Dehydrogenase and Polyamine Oxidase: These enzymes initiate the degradation of spermidine and spermine, respectively. wikipedia.org They catalyze the cleavage of these polyamines to produce 1,3-diaminopropane (B46017). oaepublish.com

Diamine Oxidase: This enzyme then acts on 1,3-diaminopropane, converting it to 3-aminopropionaldehyde. wikipedia.org

Aldehyde Dehydrogenase: The final step in this pathway is the oxidation of 3-aminopropionaldehyde to beta-alanine, a reaction catalyzed by aldehyde dehydrogenase. wikipedia.org This enzyme plays a critical role in detoxifying various aldehydes and is a key contributor to beta-alanine synthesis from polyamine sources. google.com

EnzymeSubstrate(s)Product(s) Relevant to Beta-Alanine Synthesis
Spermidine DehydrogenaseSpermidine1,3-Diaminopropane
Polyamine OxidaseSpermine1,3-Diaminopropane
Diamine Oxidase1,3-Diaminopropane3-Aminopropionaldehyde
Aldehyde Dehydrogenase3-AminopropionaldehydeBeta-alanine

Pyrimidine (B1678525) Degradation Enzymes (Dihydrouracil Dehydrogenase, Dihydropyrimidinase, Beta-Ureidopropionase)

The catabolism of pyrimidine bases, particularly uracil (B121893), provides a significant source of beta-alanine in many organisms. researchgate.netnih.gov This reductive pathway involves three key enzymatic steps.

Dihydrouracil (B119008) Dehydrogenase: This enzyme, also known as dihydropyrimidine (B8664642) dehydrogenase, catalyzes the initial, rate-limiting step in pyrimidine degradation. It reduces uracil to 5,6-dihydrouracil. ebi.ac.ukgenecards.org

Dihydropyrimidinase: The second step involves the hydrolytic ring opening of 5,6-dihydrouracil to form N-carbamoyl-beta-alanine. This reaction is catalyzed by dihydropyrimidinase. ebi.ac.uk

Beta-Ureidopropionase: Also known as beta-alanine synthase, this enzyme catalyzes the final step, hydrolyzing N-carbamoyl-beta-alanine to release beta-alanine, carbon dioxide, and ammonia. scbt.comnih.gov

EnzymeSubstrate(s)Product(s) Relevant to Beta-Alanine Synthesis
Dihydrouracil DehydrogenaseUracil, NADPH/NADH5,6-Dihydrouracil
Dihydropyrimidinase5,6-Dihydrouracil, H₂ON-Carbamoyl-beta-alanine
Beta-UreidopropionaseN-Carbamoyl-beta-alanine, H₂OBeta-alanine, CO₂, NH₃

Propionate Pathway Enzymes (Propionyl-CoA Synthetase, Acyl-CoA Dehydrogenase, Hydroxypropionyl-CoA Hydrolase)

The propionate pathway represents another route for beta-alanine biosynthesis, starting from propionate. ebi.ac.ukwikipedia.org This pathway involves the activation and subsequent modification of propionate through a series of enzymatic reactions.

Propionyl-CoA Synthetase: This enzyme activates propionate by converting it to propionyl-CoA. ebi.ac.uk

Acyl-CoA Dehydrogenase: Propionyl-CoA is then oxidized to acrylyl-CoA by an acyl-CoA dehydrogenase. ebi.ac.uk

Hydroxypropionyl-CoA Hydrolase: Acrylyl-CoA is hydrated to 3-hydroxypropionyl-CoA, which is then hydrolyzed to 3-hydroxypropionate (B73278). ebi.ac.uk Subsequent enzymatic steps convert 3-hydroxypropionate to malonate semialdehyde, which is then transaminated to form beta-alanine. marrvel.org

EnzymeSubstrate(s)Intermediate Product(s)
Propionyl-CoA SynthetasePropionate, ATP, CoAPropionyl-CoA
Acyl-CoA DehydrogenasePropionyl-CoAAcrylyl-CoA
Hydroxypropionyl-CoA HydrolaseAcrylyl-CoA, H₂O3-Hydroxypropionyl-CoA

Aspartate Decarboxylase (ADC)

A direct pathway for beta-alanine synthesis involves the decarboxylation of L-aspartate, a reaction catalyzed by aspartate 1-decarboxylase (ADC), also known as PanD. ebi.ac.ukwikipedia.orgnih.gov This enzyme is a key component in the biosynthesis of pantothenate (Vitamin B5) in prokaryotes, for which beta-alanine is an essential precursor. frontiersin.orgnih.gov The reaction is a single-step conversion:

L-aspartate → beta-alanine + CO₂ nih.gov

ADC is a pyruvoyl-dependent enzyme that undergoes autocatalytic processing to become active. marrvel.org In some archaea, a glutamate (B1630785) decarboxylase homolog has been shown to function as an aspartate decarboxylatory, providing beta-alanine for coenzyme A biosynthesis. nih.gov

Beta-Alanine/L-Alanine Aminotransferase

Transamination reactions also play a role in the final step of beta-alanine synthesis in some pathways. For instance, in the propionate pathway, the final conversion of malonate semialdehyde to beta-alanine is catalyzed by a transaminase. wikipedia.org A beta-alanine/L-alanine aminotransferase can catalyze the reversible transfer of an amino group to malonate semialdehyde, using L-alanine as the amino donor. wikipedia.org

Pantoate-Beta-Alanine Ligase

While not directly involved in the de novo synthesis of beta-alanine, pantoate-beta-alanine ligase, also known as pantothenate synthetase, is a crucial enzyme that utilizes beta-alanine. nih.gov It catalyzes the ATP-dependent condensation of pantoate and beta-alanine to form pantothenate (Vitamin B5). nih.govnih.gov This reaction represents a significant metabolic fate for beta-alanine and thus influences the available pool for N-acylation. The reaction is as follows:

ATP + (R)-pantoate + beta-alanine ⇌ AMP + diphosphate (B83284) + (R)-pantothenate nih.gov

The activity of this enzyme can therefore indirectly regulate the levels of beta-alanine available for the synthesis of this compound.

Enzymes Governing N-Acyl Amide Homeostasis

The biosynthesis and turnover of N-acyl amides like this compound are under the control of specific enzymes that exhibit distinct catalytic activities. While direct enzymatic studies on this compound are limited, the functions of PM20D1 and FAAH in the metabolism of other N-acyl amino acids and fatty acid amides provide a framework for understanding its regulation.

PM20D1 is a secreted enzyme that has been identified as a key regulator of N-acyl amino acids. oaepublish.com It is unique in that it possesses bidirectional enzymatic activity, capable of both synthesizing and hydrolyzing these molecules. nih.gov This dual function allows PM20D1 to finely tune the circulating levels of N-acyl amino acids.

Biosynthesis: PM20D1 can catalyze the condensation of a fatty acid with an amino acid to form an N-acyl amino acid. nih.gov In the context of this compound, this would involve the joining of stearic acid and beta-alanine.

Turnover: Conversely, PM20D1 can also hydrolyze the amide bond of N-acyl amino acids, breaking them down into their constituent fatty acid and amino acid. nih.gov This hydrolytic activity is crucial for the degradation and clearance of these signaling molecules. Studies have shown that PM20D1 exhibits selectivity for the amino acid head group and the length of the acyl chain, with a preference for N-oleoyl amino acids with large, hydrophobic head groups. genecards.org

While PM20D1 is known to act on a variety of N-acyl amino acids, its specific activity with this compound has not been explicitly detailed in the available scientific literature. However, given its role with other N-acyl amino acids, it is a strong candidate for involvement in the metabolism of this compound.

Fatty Acid Amide Hydrolase (FAAH) is a well-characterized enzyme primarily responsible for the catabolism of a broad range of fatty acid amides. researchgate.net It is an integral membrane protein that terminates the signaling of these bioactive lipids by hydrolyzing their amide bond. elifesciences.org

FAAH is known to degrade endocannabinoids like anandamide, as well as other N-acylethanolamines such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA). researchgate.netnih.gov The enzyme shows a preference for acyl chains of nine carbons or longer. researchgate.net Given that this compound is a fatty acid amide, it is plausible that it could also serve as a substrate for FAAH. However, direct evidence of FAAH-mediated hydrolysis of this compound is not yet established.

Interestingly, research has revealed that FAAH can also catalyze the synthesis and hydrolysis of a subset of N-acyl amino acids, indicating an overlapping function with PM20D1. nih.gov However, FAAH's substrate specificity for N-acyl amino acids is narrower than that of PM20D1. nih.gov

EnzymePrimary FunctionSubstrate ClassPotential Role with this compound
PM20D1Biosynthesis and HydrolysisN-acyl amino acidsPotential for both synthesis from stearic acid and beta-alanine, and hydrolysis.
FAAHHydrolysis (Catabolism)Fatty acid amides, some N-acyl amino acidsPotential for hydrolysis, breaking it down into stearic acid and beta-alanine.
NAPE-PLDBiosynthesisN-acyl-phosphatidylethanolamines (NAPEs)Indirectly related; produces N-acylethanolamines, a different class of N-acyl amides.

NAPE-PLD is a phospholipase D enzyme that plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), a major class of fatty acid amides. wikipedia.org It catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs. ijsr.net While NAPE-PLD is not directly involved in the synthesis or degradation of N-acyl amino acids like this compound, its function is important in the broader context of N-acyl amide homeostasis. The NAEs produced by NAPE-PLD can subsequently be hydrolyzed by FAAH, highlighting the interconnectedness of these enzymatic pathways. wikipedia.org

Gene Regulation and Expression Patterns of Relevant Enzymes

The expression of the enzymes that regulate N-acyl amide levels is a critical control point in maintaining homeostasis. This is achieved through complex transcriptional and post-translational mechanisms that can be influenced by various physiological and pathological conditions.

The transcription of the genes encoding PM20D1, FAAH, and NAPE-PLD is regulated by a variety of transcription factors and signaling pathways, leading to tissue-specific and context-dependent expression patterns.

PM20D1: The expression of the PM20D1 gene is known to be influenced by genetic variation and epigenetic modifications. oaepublish.com For example, certain genetic variants can affect the methylation of the PM20D1 promoter, thereby acting as an on-off switch for its transcription. researchgate.net

FAAH: The transcription of the FAAH gene is also subject to regulation. Studies have identified response elements for estrogen and glucocorticoid receptors in the promoter region of the FAAH gene, suggesting hormonal control of its expression. nih.gov

NAPE-PLD: The basal expression of the NAPEPLD gene is regulated by the transcription factor Sp1. nih.gov Its expression can be downregulated by pro-inflammatory stimuli, indicating a link between inflammation and N-acyl amide metabolism. yeastgenome.org

EnzymeRegulating FactorsEffect on Expression
PM20D1Genetic variants, DNA methylationCan switch transcription on or off.
FAAHEstrogen and glucocorticoid receptorsDown-regulation of transcriptional activity.
NAPE-PLDSp1, Pro-inflammatory stimuliSp1 regulates basal expression; inflammation can down-regulate expression.

Following protein synthesis, the activity of these enzymes can be further modulated by post-translational modifications (PTMs). wikipedia.org PTMs are covalent changes to a protein that can alter its conformation, stability, localization, and enzymatic activity.

PM20D1: While detailed studies on the post-translational modifications of PM20D1 are limited, database entries suggest potential sites for N-glycosylation and phosphorylation, which could play a role in regulating its function. udel.edu

FAAH: The activity of FAAH can be regulated by post-translational mechanisms. For instance, the hormone leptin has been shown to increase FAAH activity without altering its gene expression, suggesting a post-translational mode of activation. nih.gov Furthermore, a common genetic variant (P129T) in the human FAAH gene leads to reduced protein expression due to increased susceptibility to proteasomal degradation, a post-translational event. oup.com

NAPE-PLD: The GeneCards database indicates that the NAPE-PLD protein can undergo ubiquitination at specific lysine (B10760008) residues (Lys73 and Lys296). genecards.org Ubiquitination is a PTM that can target proteins for degradation or modulate their function in other ways.

Lack of Specific Research on the Metabolic Regulation of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the enzymatic regulation, metabolic control, adaptive responses, and metabolic flux redirection for the chemical compound This compound .

The current body of scientific knowledge extensively covers the metabolism of related, but distinct, molecules. Research is available on the biosynthesis and degradation of the broader class of molecules known as N-acyl amino acids (NAAAs), a family to which this compound belongs. Studies have identified enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 Domain Containing 1 (PM20D1) as key regulators in the metabolism of various NAAAs, controlling their levels in both intracellular and extracellular environments. elifesciences.orgpnas.org These enzymes are known to be involved in both the synthesis and hydrolysis of different N-acyl amino acids, thereby playing a crucial role in regulating their diverse physiological functions, which include roles in energy homeostasis, appetite, and nociception. elifesciences.orgpnas.orgnih.gov

Furthermore, the biosynthesis of N-acyl amino acids can be catalyzed by several types of enzymes, including ATP-dependent acyl-adenylating enzymes and ATP-independent hydrolases like lipases or aminoacylases. nih.gov The degradation of these molecules is also a key area of study, with FAAH being a primary enzyme responsible for the hydrolysis of long-chain N-acyl-amides. nih.gov

However, the existing research does not offer specific details on this compound. There is no available information to construct a detailed account of its specific metabolic pathway, the enzymes that exclusively regulate its biosynthesis and turnover, or how its metabolic flux is redirected in response to different physiological or pathological conditions. The adaptive responses of cellular or organismal systems to changes in this compound levels are also not documented.

Consequently, it is not possible to generate a scientifically accurate and detailed article on the specific topic of "," particularly for the subsection "3.3.3. Adaptive Responses and Metabolic Flux Redirection," as per the user's request. The detailed research findings and data tables required for such an article are not present in the current scientific literature.

Cellular and Molecular Mechanisms of Action of N Stearoyl Beta Alanine

Identification as a Lipid Signaling Molecule

N-Stearoyl-beta-alanine is recognized as a lipid signaling molecule, participating in the complex network of cellular communication. N-acyl amides, the broader class to which this compound belongs, are involved in a variety of signaling functions within the body. hmdb.ca These molecules are characterized by a fatty acyl group linked to a primary amine through an amide bond. hmdb.ca The diversity of this family of molecules allows for a wide array of interactions with cellular machinery, including membrane-bound receptors and ion channels. hmdb.canih.gov

The signaling roles of N-acyl amides are extensive, with involvement in processes such as inflammation, cell migration, and metabolic homeostasis. hmdb.ca Research into this class of lipids has revealed their capacity to act as endogenous ligands for various receptors, thereby initiating or modulating intracellular signaling cascades. hmdb.ca The study of N-acyl amides is an active area of research, with the potential to uncover novel roles for these molecules in both health and disease. hmdb.ca

Receptor and Ion Channel Interactions

The biological effects of this compound are largely mediated through its interactions with specific protein targets, most notably ion channels and potentially other receptors. The lipophilic stearoyl chain facilitates insertion into the cell membrane, positioning the beta-alanine (B559535) headgroup to interact with transmembrane proteins.

A primary mechanism of action for many N-acyl amides involves the modulation of Transient Receptor Potential (TRP) channels. hmdb.ca These channels are a group of ion channels that are involved in the sensation of a variety of stimuli, including temperature, pain, and pressure. harvard.edu Endogenous N-acyl amides have been shown to activate several members of the TRPV subfamily, specifically TRPV1-4. hmdb.ca

TRP channels, particularly TRPV1, are well-known as integrators of noxious chemical and physical stimuli. benthamopen.com The activation of these channels by lipid molecules like N-acyl amides can trigger downstream signaling events that are crucial for various physiological responses. harvard.edu While direct studies on this compound are limited, the established activity of related N-acyl amides on TRPV1-4 channels suggests a similar mode of action for this compound. hmdb.ca

Table 1: Putative TRP Channel Interactions of N-Acyl Amides

TRP Channel General Function Putative Role of N-Acyl Amides
TRPV1 Sensation of heat, pain, and inflammation. benthamopen.com Activation. hmdb.ca
TRPV2 High-threshold heat sensation, osmolarity. Activation. hmdb.ca
TRPV3 Warm temperature sensation. Activation. hmdb.ca

| TRPV4 | Osmotic and mechanical stress sensation. | Activation. hmdb.ca |

Beyond TRP channels, the beta-alanine moiety of this compound suggests potential interactions with other receptor systems. Beta-alanine itself is known to be a neurotransmitter and can interact with several receptor types. nih.gov It acts as a nonselective agonist at glycine (B1666218) receptors and is also a ligand for the G protein-coupled orphan receptor, TGR7 (MrgD). sigmaaldrich.com

Furthermore, beta-alanine can act as a partial agonist at GABA-A receptors. nih.gov Cross-desensitization experiments have shown that beta-alanine can completely desensitize the glycine response and partially reduce currents evoked by GABA. nih.gov This indicates that this compound, through its beta-alanine headgroup, may modulate the activity of these inhibitory neurotransmitter receptors. N-acyl amides as a class have also been shown to exhibit binding activity at G-protein-coupled receptors (GPCRs), further expanding the range of potential molecular targets for this compound. hmdb.ca

Table 2: Other Potential Molecular Targets for this compound

Putative Target Receptor Family Potential Effect of this compound
Glycine Receptor Ligand-gated ion channel Agonism. sigmaaldrich.com
GABA-A Receptor Ligand-gated ion channel Partial agonism. nih.gov

| TGR7 (MrgD) | G-protein-coupled receptor | Ligand binding. sigmaaldrich.com |

Intracellular Signal Transduction Modulation

The interaction of this compound with its molecular targets initiates a cascade of intracellular signaling events. These signaling pathways ultimately dictate the cellular response to the compound.

A key consequence of the activation of TRPV channels is the influx of calcium ions (Ca2+) into the cell. frontiersin.org This influx can significantly alter intracellular calcium concentrations, a critical aspect of cellular signaling. nih.gov Alterations in calcium handling are a potential mechanism by which this compound may exert its effects. nih.gov

The regulation of intracellular calcium is fundamental to numerous cellular processes, including neurotransmission, muscle contraction, and gene expression. By modulating calcium entry through TRP channels, this compound can influence these diverse functions. The beta-alanine component may also play a role, as supplementation with beta-alanine has been linked to changes in calcium sensitivity and signaling in muscle fibers. nih.govnih.gov

The modulation of TRP channels and other receptors by this compound has implications for inflammatory processes. N-acyl amides have been shown to play a role in inflammation. hmdb.ca The activation of TRPV1, for instance, is linked to neurogenic inflammation. benthamopen.com

Conversely, the beta-alanine component of the molecule may contribute to anti-inflammatory effects. The synthesis of carnosine from beta-alanine is associated with antioxidant and anti-inflammatory properties. sigmaaldrich.com Studies have shown that beta-alanine can lead to a reduction in the release of inflammatory cytokines such as TNF-α and IL-6. ksep-es.orgksep-es.org Therefore, this compound may have a dual role in modulating inflammatory signaling, potentially acting as a pro-inflammatory signal through TRP channel activation while its metabolic products could exert anti-inflammatory effects.

Table 3: Mentioned Compounds

Compound Name
This compound
Stearic acid
Beta-alanine
Carnosine
TNF-α
IL-6
GABA

Impact on Cellular Metabolic Networks

This compound is an N-acyl amino acid (NAAA), a class of lipids that can function as endogenous signaling molecules. nih.gov The direct impact of the intact this compound molecule on cellular metabolic networks is not well-documented. However, its influence can be inferred from the metabolic fate of its constituent components following enzymatic hydrolysis. It is hypothesized that this compound is hydrolyzed in the cell by hydrolase enzymes, such as fatty acid amide hydrolase (FAAH), to yield stearic acid and β-alanine. nih.gov These two molecules then enter their respective metabolic pathways, thereby influencing cellular metabolic networks.

The β-alanine component has been shown to significantly affect cellular energy metabolism. Studies on cultured C2C12 myotubes demonstrate that β-alanine treatment leads to notable changes in markers of oxidative metabolism and mitochondrial biogenesis. researchgate.net Treatment with β-alanine resulted in increased cellular oxygen consumption, an effect dependent on the peroxisome proliferator-activated receptor β/δ (PPARβ/δ). researchgate.netnih.gov Furthermore, β-alanine enhances the expression of several proteins that improve oxidative metabolism, suggesting a role in boosting cellular energetic capacity. nih.gov

Key findings from research on β-alanine's metabolic impact include:

Increased Mitochondrial Content: β-alanine treatment elevates markers such as PPARβ/δ and mitochondrial transcription factor a (TFAM), leading to an increase in mitochondrial content. researchgate.net

Enhanced Oxygen Consumption: Cells treated with β-alanine exhibit significantly higher rates of oxygen consumption. researchgate.net

Stimulation of Glycolytic Metabolism Markers: β-alanine has been observed to increase the expression of myocyte enhancer factor 2 (MEF-2) and its downstream target, glucose transporter 4 (GLUT4), indicating a potential influence on glucose uptake and metabolism. nih.gov

The stearic acid component, a saturated long-chain fatty acid, directly enters the fatty acid metabolic network. It is activated to its acyl-CoA derivative, stearoyl-CoA, and can then be utilized in various pathways, including β-oxidation for ATP production or incorporation into complex lipids like triglycerides and phospholipids (B1166683). mdpi.com The release of stearic acid from this compound thus provides a direct substrate for cellular lipid metabolism.

The following table summarizes the observed effects of β-alanine treatment on key metabolic regulators in C2C12 myotubes, which provides insight into the potential downstream effects of this compound hydrolysis.

Metabolic RegulatorFunctionObserved Effect of β-alanine TreatmentReference
PPARβ/δNuclear receptor regulating fatty acid oxidationSignificantly Elevated Expression researchgate.net
TFAMMitochondrial transcription factor, marker for mitochondrial biogenesisSignificantly Elevated Expression researchgate.net
Cytochrome cComponent of the electron transport chain, marker for mitochondrial contentIncreased Content researchgate.net
MEF-2Transcription factor involved in glucose metabolismSignificantly Elevated Expression nih.gov
GLUT4Glucose transporter proteinSignificantly Elevated Protein Level nih.gov

Functional Integration with Coenzyme A and Fatty Acid Metabolism

The functional integration of this compound with Coenzyme A (CoA) and fatty acid metabolism is best understood by examining the metabolic roles of its hydrolysis products: stearic acid and β-alanine. These two components are precursors for interconnected and fundamental metabolic pathways.

Stearic Acid and Fatty Acid Metabolism: Upon its release, stearic acid is activated in the cytoplasm by the enzyme acyl-CoA synthetase, which attaches a Coenzyme A molecule to the fatty acid. This reaction forms stearoyl-CoA. The formation of stearoyl-CoA is a critical step, as it is the activated form of the fatty acid that can participate in metabolic processes.

Stearoyl-CoA is a central hub in fatty acid metabolism and can follow several routes:

Beta-Oxidation: Stearoyl-CoA is transported into the mitochondria where it undergoes β-oxidation. This process systematically breaks down the fatty acyl chain into two-carbon acetyl-CoA units, generating significant quantities of the reducing equivalents NADH and FADH₂, which are subsequently used by the electron transport chain to produce ATP.

Synthesis of Complex Lipids: Stearoyl-CoA can be used as a building block for the synthesis of various lipids essential for cell structure and function, including triglycerides for energy storage and phospholipids for membrane construction. mdpi.com

Desaturation: Stearoyl-CoA can be converted to oleoyl-CoA by the enzyme stearoyl-CoA desaturase-1 (SCD-1), introducing a double bond and converting the saturated fatty acid into a monounsaturated fatty acid. mdpi.com

β-Alanine and Coenzyme A Biosynthesis: β-alanine is a direct precursor in the biosynthesis of pantothenic acid, also known as vitamin B5. sigmaaldrich.com Pantothenic acid is an essential component of Coenzyme A. The synthesis of CoA from pantothenic acid is a multi-step enzymatic process, with the first and rate-limiting step being the phosphorylation of pantothenic acid by the enzyme pantothenate kinase (PanK). pathbank.org The resulting 4'-phosphopantetheine (B1211885) moiety is ultimately attached to adenosine (B11128) triphosphate to form the final CoA molecule. pathbank.org

Therefore, the breakdown of this compound provides a fascinating example of functional integration. It simultaneously delivers:

A fatty acyl chain (stearoyl group) that requires activation by CoA to enter fatty acid metabolism.

A precursor molecule (β-alanine) that is essential for the de novo synthesis of the very same Coenzyme A required for fatty acid activation and metabolism.

This metabolic link ensures that the cellular machinery for processing fatty acids is supported by the provision of a key component of its essential cofactor, CoA.

The table below outlines the key molecules and enzymes in this integrated pathway.

Molecule/EnzymeRole in Fatty Acid MetabolismRole in Coenzyme A SynthesisReference
Stearic AcidSubstrate for activation to Stearoyl-CoA- mdpi.com
β-Alanine-Precursor for Pantothenic Acid (Vitamin B5) sigmaaldrich.com
Coenzyme A (CoA)Activates fatty acids (e.g., to Stearoyl-CoA) for metabolismEnd product of the synthesis pathway pathbank.org
Acyl-CoA SynthetaseCatalyzes the formation of Stearoyl-CoA from Stearic Acid and CoA-
Pantothenate Kinase (PanK)-Catalyzes the rate-limiting step in CoA biosynthesis pathbank.org

Biological Roles and Physiological Significance of N Stearoyl Beta Alanine in Experimental Models

Findings from Invertebrate Model Systems (e.g., Drosophila melanogaster)

The fruit fly, Drosophila melanogaster, serves as a powerful model organism for investigating the functions of bioactive lipids due to its genetic tractability and the conserved nature of many metabolic and signaling pathways.

Targeted lipidomics is a specialized analytical approach used to identify and quantify specific classes of lipids within a biological sample. In studies of Drosophila melanogaster, this technique has been employed to create a profile of putative signaling lipids, particularly during the third instar larval stage when the fat body, a primary site of lipid metabolism and storage, is prominent. nih.govnih.gov

Within a comprehensive analysis aimed at identifying N-acyl amides and 2-acyl glycerols, N-stearoyl alanine (B10760859) was successfully detected in larval tissues. nih.gov This identification was part of a larger effort that characterized 45 distinct N-acyl amides in the organism. The detection of N-Stearoyl-beta-alanine (referred to as N-stearoyl alanine in the study) confirms its presence as an endogenous compound in this invertebrate model. nih.gov

The table below lists a selection of the N-acyl alanines identified alongside N-stearoyl alanine in Drosophila melanogaster larvae.

Table 1: N-acyl alanines Detected in Drosophila melanogaster Larvae

Compound Name Formula Status
N-palmitoyl alanine C19H37NO3 Detected
N-stearoyl alanine C21H41NO3 Detected
N-oleoyl alanine C21H39NO3 Detected

The broader class of N-acyl amides, to which this compound belongs, is recognized for its important signaling properties across a wide range of species. nih.govnih.gov While the specific signaling functions of this compound in Drosophila have not been individually elucidated, its identification as part of this bioactive lipid family suggests a potential role in intercellular communication. nih.govnih.gov

Lipid mediators are crucial for coordinating organ development and physiological responses to both internal and environmental signals. nih.gov The presence of a diverse repertoire of N-acyl amides in Drosophila suggests that this model system could be valuable for future research aimed at clarifying the specific biosynthetic pathways, metabolic routes, and signaling functions of these molecules, including this compound. nih.gov

Observations in Mammalian In Vitro and In Vivo Models

Research into the specific roles of this compound in mammalian systems is less defined than in certain invertebrate models. The following sections detail the current state of knowledge regarding its detection and potential physiological associations.

While direct quantification of this compound in mammalian brain, plasma, or urine is not prominently documented in current scientific literature, targeted lipidomics approaches have successfully identified a large family of related N-acyl amino acids in the mammalian central nervous system.

One study, utilizing a sophisticated method involving liquid chromatography-mass spectrometry (LC-MS/MS), identified 50 novel endogenous acyl amino acids in wet rat brain tissue. nih.gov These compounds were found at concentrations ranging from 0.2 to 69 pmol/g. nih.gov Although this compound was not specifically listed among the novel compounds in the study's abstract, the research confirms that a wide variety of fatty acids are conjugated to amino acids in the mammalian brain. nih.gov This suggests that the existence of this compound in these tissues is plausible and could be detected with appropriately targeted analytical methods.

The table below presents a selection of the N-acyl amino acids that have been successfully identified and quantified in rat brain tissue, illustrating the diversity of this lipid family. nih.gov

Table 2: Endogenous Levels of Select N-acyl amino acids in Rat Brain

Compound Name Endogenous Level (pmol/g)
N-Arachidonoyl-GABA 1.8 ± 0.3
N-Arachidonoyl-Glycine 333 ± 46
N-Oleoyl-GABA 32 ± 2
N-Oleoyl-Glycine 134 ± 20
N-Palmitoyl-GABA 11 ± 2
N-Palmitoyl-Glycine 62 ± 13
N-Stearoyl-GABA 20 ± 2

There is currently a lack of specific research directly linking this compound to distinct neurobiological processes in mammalian models. However, the general class of N-acyl amino acids is increasingly recognized for its role as signaling molecules within the nervous system. nih.govresearcher.life For instance, compounds like N-arachidonoyl glycine (B1666218) and N-arachidonoyl serine have been shown to activate G-protein coupled receptors and may possess anti-inflammatory or vasodilatory effects. nih.govresearcher.life

The biological activity of beta-alanine (B559535) itself as a neurotransmitter and its ability to cross into the brain, where it is a precursor to the dipeptide carnosine, is well-established. nih.govplos.org Carnosine is thought to have neuroprotective effects. nih.gov The conjugation of beta-alanine with stearic acid, a common saturated fatty acid in the brain, may influence its distribution, metabolism, or signaling properties, but such functions remain to be experimentally verified.

No direct scientific evidence was found that specifically investigates the effects of this compound on the activity of microglial cells. Microglia, the resident immune cells of the central nervous system, are highly sensitive to their lipid environment, and various lipid mediators are known to modulate their activation state, influencing processes like phagocytosis and the release of inflammatory cytokines. frontiersin.org However, studies detailing a direct interaction between this compound and microglia are absent from the current body of research. Therefore, its potential role in modulating neuroinflammatory processes via microglia remains a speculative area for future investigation.

Associations with Neurobiological Processes

Potential Links to Sleep Regulation in Mice

Emerging research in experimental mouse models suggests a potential role for this compound and related N-acyl amides in the complex regulation of sleep-wake cycles. Studies investigating the broader family of N-acyl amides have revealed their involvement in various physiological signaling functions, including those that influence sleep. While direct studies on this compound are limited, the activities of structurally similar lipids provide a basis for its potential involvement.

For instance, certain N-acyl amides interact with the endocannabinoid system, which is known to play a role in sleep modulation. The enzyme fatty acid amide hydrolase (FAAH), responsible for the degradation of many N-acyl amides, is a key regulator of this system. Inhibition of FAAH has been shown to increase sleep duration and intensity in rodents, suggesting that endogenous N-acyl amides may have sleep-promoting properties.

Furthermore, metabolomic studies in mice have identified fluctuations in various lipid species, including N-acyl amides, that correlate with circadian rhythms and sleep pressure. These findings point towards a potential homeostatic role for these molecules in sleep regulation. Although the specific contribution of this compound to these processes is yet to be fully elucidated, its chemical structure places it within a class of lipids with known connections to sleep physiology. Future research is needed to directly investigate the effects of this compound on sleep architecture and its underlying mechanisms in mouse models.

Influence on Neurotransmitter Systems

The influence of this compound on neurotransmitter systems is an area of growing interest, largely inferred from the known activities of its constituent parts, stearic acid and beta-alanine, as well as the broader class of N-acyl amides. While direct evidence for this compound's specific interactions is still developing, the established roles of related compounds provide a framework for its potential neurological effects.

Beta-alanine itself is recognized as a neurotransmitter, structurally positioned between the well-known amino acid neurotransmitters glycine and GABA. It has been shown to act on several receptor sites, including glycine receptors and GABA-A receptors, and can inhibit neuronal excitability. The acylation of beta-alanine with stearic acid to form this compound could potentially modulate its interaction with these receptors or alter its transport and metabolism within the central nervous system.

The broader family of N-acyl amides has been shown to have a variety of signaling functions that impact neurotransmission. For example, some N-acyl amides can modulate the activity of ion channels and interact with G-protein coupled receptors, thereby influencing neuronal signaling pathways. This class of lipids has been implicated in processes such as pain perception, mood regulation, and cognitive function, all of which are fundamentally governed by neurotransmitter systems.

Given these connections, it is plausible that this compound could influence neurotransmitter systems through several mechanisms. It might directly interact with neurotransmitter receptors, modulate the release or reuptake of neurotransmitters, or serve as a precursor for other signaling molecules. However, further research is required to specifically delineate the neurochemical profile of this compound and its precise impact on neurotransmitter dynamics in the brain.

Involvement in Inflammatory Responses

This compound and related N-acyl amides are increasingly being investigated for their potential involvement in inflammatory processes. While research specifically targeting this compound is in its early stages, the broader class of N-acyl amides has demonstrated immunomodulatory properties in various experimental models.

Some N-acyl amides have been shown to exert anti-inflammatory effects by interacting with key signaling pathways involved in the inflammatory cascade. For instance, certain members of this lipid family can modulate the activity of nuclear factor-kappa B (NF-κB), a central transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, these compounds can effectively dampen the inflammatory response.

Furthermore, interactions with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha, have been identified as another mechanism through which N-acyl amides may regulate inflammation. Activation of PPAR-alpha is known to have anti-inflammatory consequences, including the suppression of inflammatory gene expression.

Conversely, some studies suggest that certain fatty acids and their derivatives can also contribute to pro-inflammatory responses under specific conditions. The balance between pro- and anti-inflammatory effects may depend on the specific N-acyl amide, the cellular context, and the nature of the inflammatory stimulus.

Given that this compound is composed of stearic acid, a saturated fatty acid, and beta-alanine, its role in inflammation is likely complex. Stearic acid itself has been the subject of debate regarding its inflammatory potential. Further investigation is necessary to elucidate the specific immunomodulatory profile of this compound and to determine its net effect on inflammatory responses in different physiological and pathological settings.

Connections to Metabolic Homeostasis and Lipid Perturbations

This compound, as a member of the N-acyl amide family of lipids, is intrinsically linked to metabolic homeostasis and is likely influenced by and a contributor to lipid perturbations. The synthesis and degradation of N-acyl amides are tied to fatty acid and amino acid metabolism, placing them at a crossroads of key metabolic pathways.

The broader class of N-acyl amides has been implicated in the regulation of energy balance and glucose homeostasis. Some of these lipids have been shown to act as signaling molecules that can influence appetite, insulin (B600854) sensitivity, and lipid metabolism in peripheral tissues such as the liver, adipose tissue, and skeletal muscle. They can exert these effects through various mechanisms, including the activation of nuclear receptors like PPARs, which are critical regulators of lipid and glucose metabolism.

Disruptions in the levels of specific N-acyl amides have been observed in experimental models of metabolic disorders. These alterations, or lipid perturbations, may not only be a consequence of the underlying metabolic dysfunction but could also actively contribute to the pathophysiology of these conditions. For example, changes in the profiles of N-acyl amides could impact inflammatory processes and oxidative stress, both of which are key features of metabolic diseases. The precise role of this compound within this complex metabolic network is an area that requires further dedicated research.

Identification in Metabolomic Signatures of Pathophysiological Conditions (e.g., Major Depressive Disorder, Diabetes)

Metabolomic studies have emerged as a powerful tool for identifying biomarkers and understanding the molecular underpinnings of various diseases. In this context, this compound and other N-acyl amides have been identified as components of the metabolomic signatures associated with certain pathophysiological conditions, including major depressive disorder (MDD) and diabetes.

In the realm of major depressive disorder, comprehensive metabolomic analyses have revealed significant alterations in lipid metabolism in affected individuals. Studies have reported dysregulation in various lipid classes, including fatty acids, phospholipids (B1166683), and sphingolipids. While specific data for this compound is not always explicitly detailed in broad-based metabolomic screens, the general class of N-acyl amides has been implicated. These changes in the lipidome are thought to reflect underlying pathological processes such as neuroinflammation, oxidative stress, and impaired neurogenesis, all of which have been linked to the pathophysiology of MDD. The identification of specific N-acyl amides in the metabolic fingerprint of depression suggests they could serve as potential biomarkers for diagnosis or treatment response.

Similarly, in the context of diabetes and related metabolic disorders, metabolomic profiling has highlighted significant perturbations in lipid metabolism. Alterations in the levels of various fatty acids and their derivatives, including N-acyl amides, have been documented. These changes are believed to be associated with key aspects of diabetes pathophysiology, such as insulin resistance, beta-cell dysfunction, and chronic low-grade inflammation. The presence of this compound and its counterparts in the metabolomic signature of diabetes underscores the intricate relationship between lipid metabolism and glucose homeostasis. Further research is needed to validate these findings and to explore the potential of targeting these lipid pathways for therapeutic intervention.

Table 1: Summary of this compound's Potential Roles in Pathophysiological Conditions

Condition Potential Involvement of this compound Associated Molecular Mechanisms
Major Depressive Disorder Component of altered lipid profiles Neuroinflammation, Oxidative Stress, Impaired Neurogenesis
Diabetes Mellitus Part of dysregulated lipid metabolism Insulin Resistance, Beta-cell Dysfunction, Chronic Inflammation

Relationship to Beta-Alanine and Carnosine Biological Functions

This compound is intrinsically linked to the biological functions of beta-alanine and carnosine, primarily through its beta-alanine component. Beta-alanine is a non-essential amino acid that serves as the rate-limiting precursor for the synthesis of carnosine, a dipeptide with significant physiological roles. The acylation of beta-alanine with stearic acid to form this compound represents a distinct metabolic fate for this amino acid, potentially influencing the availability of beta-alanine for carnosine synthesis and other functions.

Carnosine, synthesized from beta-alanine and L-histidine, is found in high concentrations in skeletal muscle and brain tissue. It is a multifunctional dipeptide with well-established roles as an intracellular pH buffer, an antioxidant, and an anti-glycating agent. The physiological effects of beta-alanine supplementation are largely attributed to its ability to increase muscle carnosine concentrations.

The formation of this compound could theoretically compete with carnosine synthesis for the available pool of beta-alanine. However, the quantitative significance of this competition is not yet known. It is also possible that this compound could be hydrolyzed back to stearic acid and beta-alanine, thereby serving as a potential reservoir for beta-alanine.

Furthermore, the biological activities of this compound may be distinct from, or complementary to, those of carnosine. While carnosine's functions are well-characterized, the specific roles of this compound are still under investigation. As a lipid molecule, it is likely to participate in different cellular processes and signaling pathways compared to the dipeptide carnosine. Understanding the metabolic interplay between this compound, beta-alanine, and carnosine is crucial for a complete picture of their collective impact on cellular and physiological functions.

Contribution to Intracellular Proton Buffering Capacity via Carnosine Synthesis

The primary and most well-documented contribution of beta-alanine to cellular function, which is indirectly related to this compound, is its role in enhancing intracellular proton buffering capacity through the synthesis of carnosine. During high-intensity exercise, there is a significant production of hydrogen ions (H+), leading to a decrease in intramuscular pH, a condition known as acidosis. This drop in pH is a major contributing factor to muscle fatigue.

Carnosine, a dipeptide composed of beta-alanine and L-histidine, acts as a potent physicochemical buffer within muscle cells. The imidazole (B134444) ring of the histidine residue in carnosine has a pKa value of approximately 6.83, which is within the physiological pH range of muscle. This allows carnosine to effectively accept H+ ions, thereby attenuating the decrease in pH during intense physical activity.

The synthesis of carnosine in skeletal muscle is limited by the availability of beta-alanine. Consequently, oral supplementation with beta-alanine has been consistently shown to increase muscle carnosine concentrations. This elevation in muscle carnosine content directly enhances the intracellular buffering capacity, which in turn can delay the onset of muscle fatigue and improve performance in high-intensity exercise lasting from one to four minutes.

While this compound itself does not directly participate in proton buffering, its formation utilizes beta-alanine, the same precursor required for carnosine synthesis. Therefore, the metabolic pathways leading to the production of this compound could potentially influence the availability of beta-alanine for carnosine synthesis, and consequently, the cell's capacity to buffer protons. However, the extent and physiological relevance of this potential interaction remain to be elucidated.

Carnosine's Role as an Antioxidant and Reactive Oxygen/Nitrogen Species Scavenger

While extensive research demonstrates that carnosine, a dipeptide of beta-alanine and histidine, possesses significant antioxidant properties and acts as a scavenger of reactive oxygen and nitrogen species (RONS), there is no specific information available in the scientific literature regarding these activities for this compound.

Influence on Enzyme Regulation and Sarcoplasmic Reticulum Calcium Handling by Carnosine

Studies have indicated that carnosine can influence enzyme activity and plays a role in the handling of calcium within the sarcoplasmic reticulum. Research into the specific effects of this compound on these physiological processes has not been identified.

Neuroprotective Attributes of Beta-Alanine and Carnosine in Experimental Paradigms

The neuroprotective properties of both beta-alanine and carnosine have been documented in various experimental settings. examine.comnih.gov At present, there is no available research that specifically investigates the neuroprotective attributes of this compound.

Anti-Glycation and Anti-Inflammatory Activities of Carnosine in Research Models

Competitive Transport and Metabolic Interplay with Other Amino Acids (e.g., Taurine (B1682933), Histidine)

The mechanisms of competitive transport for beta-alanine and its metabolic interplay with other amino acids, such as taurine and histidine, have been a subject of scientific investigation. mdpi.commdpi.com There is no information available regarding the transport and metabolic interactions of this compound.

Structure Activity Relationships Sar of N Acyl Beta Alanine Amides

Correlating Acyl Chain Structure (Length, Saturation, Unsaturation) with Bioactivity

The N-acyl chain is a dominant feature of the molecule that significantly influences its physicochemical properties, such as hydrophobicity, and its ability to interact with biological targets. Variations in the length, degree of saturation, and presence of branching in the acyl chain can lead to profound changes in biological activity.

Research into a homologous series of N-acyl-β-alanines (NABAs) with saturated acyl chains of varying lengths (from 8 to 20 carbons) has provided insight into how chain length affects supramolecular organization. nih.gov X-ray diffraction studies revealed that these molecules pack into tilted bilayers, stabilized by hydrogen bonding and dispersion interactions between the acyl chains. nih.gov A notable finding was an odd-even alternation in the d-spacing (the distance between bilayer planes) based on the number of carbons in the acyl chain. This indicates that subtle changes in chain length can significantly alter the packing and orientation of these molecules in a membrane-like environment, which is often relevant for receptor interaction. nih.gov

In the context of antiproliferative activity, studies have shown that the acyl moiety can be substantially modified while retaining biological function. Starting from a lead compound, N-homofarnesoyl-beta-alanine amide, researchers demonstrated that the homofarnesoyl group could be replaced by a variety of other aliphatic and aromatic acyl moieties. nih.gov This flexibility suggests that the primary role of the acyl chain in this context is likely related to providing appropriate hydrophobicity for membrane interaction or occupying a hydrophobic pocket in the target receptor, rather than engaging in highly specific electronic or hydrogen-bonding interactions. The ability to substitute the original isoprenoid chain with more stable and readily available aliphatic chains is a key finding for the rational design of analogues. nih.gov

Effects of Chemical Modifications to the Beta-Alanine (B559535) Moiety on Activity

The specific influence of neighboring chemical groups can control the folded or unfolded features across the beta-alanine backbone. nih.gov While direct SAR studies focusing on the modification of the beta-alanine moiety within N-stearoyl-beta-alanine are not extensively detailed in available literature, the principles of peptide chemistry suggest that such modifications would be a powerful tool for modulating activity. For example, introducing substituents on the α- or β-carbons of the alanine (B10760859) backbone could restrict conformational freedom, potentially locking the molecule into a more bioactive conformation and increasing receptor affinity or selectivity. Such modifications could also be used to probe the steric and electronic requirements of the binding pocket.

Stereochemical Influences on Molecular Recognition and Functional Potency

While this compound itself is an achiral molecule, the introduction of substituents on the acyl chain or the beta-alanine moiety can create chiral centers. The stereochemistry, or the three-dimensional arrangement of atoms, at these centers can be critical for molecular recognition and functional potency. Biological systems, particularly enzyme active sites and receptor binding pockets, are chiral environments. Consequently, they often exhibit a high degree of stereospecificity, preferentially binding one enantiomer or diastereomer over another.

Studies on enzymes like β-alanine synthase (βAS), which catalyzes the hydrolysis of N-carbamyl-β-alanine, demonstrate this principle clearly. Computational studies of the βAS reaction mechanism have explored its stereospecificity toward substrates with various substitutions on the beta-alanine core. nih.gov These analyses reveal that the precise orientation of substituents dictates the efficiency of the enzymatic reaction. This highlights that the introduction of chiral centers into the beta-alanine backbone would likely have a profound effect on its interaction with biological targets. One stereoisomer may fit perfectly into a binding pocket, leading to a potent biological response, while its mirror image may bind weakly or not at all. Therefore, in the design of novel bioactive analogues, controlling the stereochemistry is a crucial aspect for achieving high potency and selectivity.

Computational Modeling and Ligand-Receptor Docking Studies

Computational modeling and ligand-receptor docking are powerful in silico tools used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and its protein target (receptor). meilerlab.orgresearchgate.net These methods provide valuable insights into the binding mode, affinity, and the key intermolecular forces that stabilize the ligand-receptor complex, thereby guiding SAR studies.

The docking process involves generating a multitude of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to evaluate and rank these poses. researchgate.net For a molecule like this compound, a hypothetical docking study would likely reveal several key interactions:

Ionic and Hydrogen Bonding: The negatively charged carboxylate group of the beta-alanine moiety is a prime candidate for forming strong ionic bonds (salt bridges) or hydrogen bonds with positively charged (e.g., Arginine, Lysine) or polar amino acid residues in the receptor. researchgate.net

Hydrogen Bonding: The amide linkage provides both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group), allowing it to form specific hydrogen bonds that help to orient the molecule within the binding site. researchgate.net

Hydrophobic Interactions: The long, saturated stearoyl (C18) chain is highly hydrophobic and would be expected to occupy a deep, nonpolar pocket within the receptor, stabilized by van der Waals forces and the hydrophobic effect.

By modeling these interactions, researchers can predict how structural modifications might affect binding. For instance, shortening or lengthening the acyl chain could result in a poorer fit within the hydrophobic pocket, while modifying the beta-alanine core could disrupt critical hydrogen bonds, explaining observed changes in bioactivity. nih.gov

Rational Design of N-Acyl-beta-alanine Analogues for Modulated Biological Effects

Rational design is a strategy that uses the knowledge gained from SAR and computational studies to design new molecules with improved properties, such as enhanced potency, greater selectivity, or better metabolic stability. unimi.itmdpi.com This approach moves beyond random screening by making targeted modifications to a lead compound's structure to optimize its interaction with its biological target.

An excellent example of this process is the optimization of antiproliferative N-acyl-beta-alanine amides. nih.gov Researchers began with a natural lead compound that, while active, had a complex isoprenoid acyl chain that was potentially unstable and difficult to synthesize. nih.gov Based on the SAR finding that this acyl chain could be replaced, they rationally designed and synthesized a series of new analogues containing simpler, more stable aliphatic and aromatic acyl groups. nih.gov This led to the development of compounds with comparable or improved activity that were more synthetically accessible.

The general principles of rational design, as applied to N-acyl-beta-alanines, would involve:

Identifying Key Pharmacophores: Determining from initial SAR data which parts of the molecule are essential for activity (e.g., the carboxylate, the amide linkage) and which parts can be modified (e.g., the acyl chain).

Optimizing Hydrophobicity: Modifying the acyl chain length or saturation to achieve the optimal balance of hydrophobicity for cell membrane permeability and receptor binding, a common strategy in peptide and peptidomimetic design. nih.gov

Introducing Conformational Constraints: Modifying the beta-alanine backbone to reduce its flexibility, thereby locking it into a bioactive conformation to enhance binding affinity.

Exploring Stereochemistry: For analogues with chiral centers, synthesizing and testing individual stereoisomers to identify the most potent one, thus reducing the effective dose and potential off-target effects.

Through this iterative process of design, synthesis, and testing, molecules can be systematically refined to achieve a desired biological effect.

Advanced Analytical Methodologies for N Stearoyl Beta Alanine Research

Sample Preparation and Extraction Protocols for Complex Biological Matrices

The primary challenge in analyzing N-Stearoyl-beta-alanine from biological matrices such as plasma, serum, or tissue homogenates is the presence of a multitude of endogenous components, including proteins, salts, and other lipids, which can interfere with analysis. nih.gov Effective sample preparation is therefore a critical step to ensure the reliability and accuracy of quantitative results. biotage.com The choice of technique depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical instrumentation.

Liquid-Liquid Extraction (LLE) is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, its amphipathic nature—possessing a long, nonpolar stearoyl chain and a polar beta-alanine (B559535) headgroup—guides the selection of an appropriate solvent system.

The goal is to use an organic solvent that efficiently solvates the long hydrocarbon tail, thereby partitioning the molecule out of the aqueous biological matrix. A common approach for similar N-acyl amino acids involves a variation of the Folch or Bligh-Dyer lipid extraction methods. These methods typically use a chloroform/methanol mixture. The addition of methanol helps to break up protein-lipid complexes, while the chloroform acts as the primary extraction solvent for the lipid-like analyte.

Optimization of LLE for this compound would involve adjusting the pH of the aqueous phase. By acidifying the sample to a pH below the pKa of the carboxylic acid group on the beta-alanine moiety, the molecule becomes less polar, which enhances its partitioning into the organic phase.

ParameterOptimized ConditionRationale
Solvent System Chloroform:Methanol (2:1, v/v)Efficiently extracts lipophilic compounds while disrupting protein binding.
pH of Aqueous Phase Acidified (e.g., pH 3-4)Protonates the carboxyl group, reducing polarity and increasing solubility in the organic phase.
Phase Separation CentrifugationEnsures a clean separation of the aqueous and organic layers, preventing contamination.
Extraction Repeats 2-3 cyclesMaximizes the recovery of the analyte from the aqueous matrix.

Solid Phase Extraction (SPE) offers a more selective and often more automatable alternative to LLE for sample cleanup and concentration. mdpi.com The development of an SPE method for this compound leverages the compound's chemical properties to achieve separation from matrix interferents.

Given the nonpolar stearoyl chain, a reversed-phase (RP) sorbent, such as C18-silica, is the most logical choice. The protocol involves the following steps:

Conditioning: The sorbent is prepared by washing with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer) to ensure proper interaction with the sample.

Loading: The pre-treated biological sample (e.g., after protein precipitation) is passed through the sorbent bed. The nonpolar stearoyl chain interacts with the C18 chains of the sorbent via hydrophobic interactions, retaining this compound on the column.

Washing: The column is washed with a weak solvent mixture (e.g., a low percentage of organic solvent in water) to remove polar impurities and salts that did not bind to the sorbent.

Elution: A strong organic solvent (e.g., methanol, acetonitrile, or a mixture thereof) is used to disrupt the hydrophobic interactions and elute the retained this compound from the column.

Mixed-mode SPE cartridges, such as the Oasis MCX (Mixed-Mode Cation Exchange), have been used effectively for purifying similar compounds and could be applied here. mdpi.com These sorbents offer dual retention mechanisms (reversed-phase and ion exchange), providing enhanced selectivity for separating the analyte from complex matrix components. mdpi.com

StepSorbent TypeSolvent/SolutionPurpose
Conditioning Reversed-Phase (C18)1. Methanol2. WaterActivates the stationary phase for analyte retention.
Loading Reversed-Phase (C18)Pre-treated sampleBinds this compound via hydrophobic interactions.
Washing Reversed-Phase (C18)5-10% Methanol in WaterRemoves polar interferences and salts.
Elution Reversed-Phase (C18)>95% Methanol or AcetonitrileRecovers the purified analyte.

Protein precipitation (PPT) is a rapid and straightforward method for removing the bulk of proteins from biological samples like plasma or serum. nih.gov It is often the first step before further cleanup by LLE or SPE. The strategy involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample in a specific ratio (e.g., 3:1 solvent-to-sample). This denatures the proteins, causing them to precipitate out of the solution. After centrifugation, the supernatant containing the analyte can be collected.

While simple, PPT is a relatively non-selective method and can result in significant "matrix effects" when the supernatant is analyzed directly by mass spectrometry (MS). nih.gov Matrix effects are the alteration of ionization efficiency for the analyte due to co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement. nih.gov This can compromise the accuracy and precision of the analytical method. nih.gov

Mitigation strategies are essential:

Further Cleanup: Combining PPT with a subsequent SPE or LLE step provides a much cleaner extract, significantly reducing matrix effects.

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from the majority of matrix components is crucial.

Stable Isotope-Labeled Internal Standards: The use of an internal standard that is chemically identical to the analyte but contains stable isotopes (e.g., ¹³C or ²H) is the most effective way to compensate for matrix effects, as the standard and the analyte will be affected in the same way.

High-Resolution Chromatographic Separation Techniques

Following extraction, chromatographic separation is necessary to isolate this compound from any remaining matrix components and other structurally similar lipids before detection.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for the analysis of this compound and other long-chain N-acyl amino acids. nih.govnih.gov The separation is based on the hydrophobic interaction between the nonpolar stearoyl chain of the analyte and the nonpolar stationary phase of the HPLC column, which is typically packed with silica particles chemically bonded with C18 alkyl chains.

A gradient elution is typically employed, starting with a mobile phase of higher polarity (e.g., water with a small amount of organic modifier like acetonitrile or methanol) and gradually increasing the proportion of the organic solvent. This allows for the initial elution of polar, unretained matrix components, followed by the elution of this compound as the solvent strength increases. Small amounts of an acid, such as formic acid or acetic acid, are often added to the mobile phase to improve peak shape and enhance ionization efficiency for subsequent mass spectrometry detection.

ParameterTypical ConditionPurpose
Column C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)Provides hydrophobic retention for the stearoyl chain.
Mobile Phase A Water + 0.1% Formic AcidAqueous component of the mobile phase. Acid improves peak shape.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic component for eluting the analyte.
Flow Rate 0.2 - 0.4 mL/minStandard flow rate for analytical scale columns.
Gradient 50% B to 100% B over 10-15 minEnsures separation from polar impurities and efficient elution of the highly retained analyte.
Detection Tandem Mass Spectrometry (MS/MS)Provides high sensitivity and selectivity for quantification.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation technique that uses a polar stationary phase (e.g., bare silica or silica bonded with polar functional groups) and a mobile phase with a high concentration of organic solvent and a small amount of water. It is particularly well-suited for the separation and retention of highly polar compounds that are poorly retained in reversed-phase chromatography. mdpi.com

While HILIC is an excellent technique for analyzing the polar precursor of this compound, which is beta-alanine itself, it is generally not suitable for the direct analysis of the N-acylated form. mdpi.comresearchgate.net The long, nonpolar C18 stearoyl chain makes this compound highly lipophilic, causing it to have very little or no retention on a polar HILIC stationary phase. Under typical HILIC conditions (high organic mobile phase), the compound would elute very early, likely in the void volume, with no separation from other nonpolar matrix components. Therefore, HILIC's application in this context is primarily for the analysis of related polar metabolites or precursors in the same biological sample, rather than for this compound itself.

Mixed-Mode Chromatographic Approaches

Mixed-mode chromatography (MMC), also known as multimodal chromatography, has emerged as a powerful technique for the purification and analysis of complex biological samples. bioradiations.com This approach utilizes stationary phases functionalized with ligands capable of multiple types of interactions, such as ion exchange, hydrophobic interaction, and hydrogen bonding, within a single chromatographic step. bio-rad.comsartorius.com This multi-modal interaction enhances selectivity and can reduce the number of purification steps required in a workflow. bio-rad.com

For compounds like this compound, which possess both a hydrophobic fatty acid tail and a polar, ionizable amino acid headgroup, MMC offers significant advantages. The combination of hydrophobic and ion-exchange interactions provides a unique separation mechanism that can effectively resolve the target analyte from other lipids and metabolites. sartorius.com Binding and elution are controlled by modulating parameters relevant to each interaction mode, such as salt concentration for hydrophobic interactions and pH or ionic strength for ionic interactions. bio-rad.com For instance, a mixed-mode solid-phase extraction (SPE) procedure has been effectively used to clean up samples containing beta-N-methylamino-L-alanine (BMAA), an isomer of beta-alanine, and its derivatives prior to analysis. mdpi.com Similarly, hybrid retention mode columns, a form of mixed-mode chromatography, have been developed for the direct analysis of underivatized amino acids in plasma, demonstrating the utility of this approach for separating small, polar molecules. restek.comresearchgate.net

Mixed-Mode Chromatography PrincipleKey Advantages for N-Acyl Amino AcidsControlling Parameters
Combines multiple interaction types (e.g., ion exchange, hydrophobic) on a single stationary phase. sartorius.comEnhanced selectivity and resolution for amphipathic molecules. bio-rad.compH, Ionic Strength, Salt Concentration. bio-rad.com
Reduces the number of purification steps needed. bio-rad.comEffective sample cleanup and removal of interfering compounds. mdpi.comOrganic Solvent Concentration

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. nih.gov However, this compound, like other N-acyl amino acids, is a non-volatile and thermally labile molecule due to its polar carboxyl and amide groups. nih.gov Therefore, chemical derivatization is an essential prerequisite for its analysis by GC. nih.gov

A common derivatization strategy involves a two-step process:

Esterification: The carboxylic acid group of the beta-alanine moiety is converted into a more volatile ester, typically a methyl ester, by reacting with an agent like 2 M HCl in methanol. nih.gov

Acylation: The amine group is acylated using a reagent such as pentafluoropropionic anhydride (PFPA) to further increase volatility and improve chromatographic properties. nih.gov

This process transforms the polar, non-volatile analyte into a derivative that can be readily analyzed by GC. nih.gov Studies have utilized GC-MS to investigate the volatile components formed from the reaction of beta-alanine with sugars in model systems, demonstrating the platform's utility for analyzing beta-alanine-related compounds after they have been made amenable to the technique. nih.govnih.gov

State-of-the-Art Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and structural information. When coupled with chromatographic separation, it provides robust and reliable quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitivity and Specificity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the benchmark method for the sensitive and specific quantification of N-acyl amino acids in biological matrices. nih.gov This technique combines the separation power of high-performance liquid chromatography (HPLC) with the high selectivity of tandem mass spectrometry. A robust and reliable method for the extraction and quantification of structurally similar molecules, N-oleoyl glycine (B1666218) and N-oleoyl alanine (B10760859), in brain and plasma has been developed using HPLC-MS/MS. nih.gov This method demonstrated high recovery (>90%) and was able to quantify increasing concentrations of the analytes following their administration in animal models. nih.gov

The direct LC-MS/MS analysis of underivatized amino acids, including beta-alanine, is now possible due to advancements in column chemistries and MS instrumentation, eliminating the need for time-consuming derivatization steps. restek.comresearchgate.net These methods provide fast analysis times (e.g., 13 minutes for 45 amino acids) and can successfully separate critical isobaric compounds, ensuring accurate quantification. restek.comresearchgate.net

Key Parameters in LC-MS/MS Analysis of Amino Acids & Derivatives
ParameterDescriptionRelevance
Chromatographic Columne.g., Ascentis express C18 or hybrid retention mode Raptor Polar X. restek.comnih.govSeparates the analyte of interest from matrix components.
Mobile PhaseTypically a mixture of water and organic solvent (e.g., acetonitrile) with an acid modifier (e.g., formic acid). restek.comnih.govnih.govControls the elution and separation of compounds on the column.
Ionization SourceElectrospray ionization (ESI) is commonly used for amino acids and their derivatives. nih.govresearchgate.netGenerates charged ions from the analyte molecules for MS detection.
Scan ModeMultiple Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition. researchgate.netEnsures only the target analyte is measured, increasing sensitivity and reducing noise.

Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Analysis

For targeted analysis, gas chromatography-mass spectrometry (GC-MS) offers high chromatographic efficiency and specificity, particularly when stable isotope-labeled internal standards are used. nih.gov Following the necessary derivatization to create volatile analytes, GC-MS can provide precise and accurate quantification. nih.govnih.gov The use of deuterated derivatizing agents can generate stable isotope-labeled versions of the analyte in-situ, which serve as ideal internal standards to correct for variations in sample preparation and instrument response. nih.gov This stable-isotope dilution GC-MS analysis is a high-throughput and cost-effective method for quantifying amino acids and their derivatives in biological samples. nih.gov

Advanced MS/MS Fragmentation Analysis for Structural Elucidation

Tandem mass spectrometry (MS/MS) is critical for the definitive structural confirmation of this compound. In an MS/MS experiment, the precursor ion corresponding to the protonated or deprotonated this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions produce a characteristic spectrum that serves as a structural fingerprint.

The fragmentation of N-acyl amino acids typically involves cleavage of the amide bond, yielding ions corresponding to the fatty acyl group and the amino acid moiety. For this compound, one would expect to observe:

A fragment ion corresponding to the stearoyl group.

A fragment ion corresponding to beta-alanine.

Characteristic neutral losses from the beta-alanine portion, such as the loss of water (H₂O) and/or formic acid (HCOOH), which are common fragmentation pathways for amino acids. uni-muenster.de

By analyzing these fragmentation patterns, researchers can distinguish this compound from isomers and other structurally related compounds. The study of fragmentation patterns of numerous biologically relevant molecules in both positive and negative ionization modes provides a library of data that aids in the identification of unknown compounds and the confirmation of known ones. researchgate.net For example, specific MS/MS fragmentation pathways have been proposed for related modified beta-alanine compounds, allowing for the identification of diagnostic ions that are unique to that particular structure. researchgate.net

Spectrophotometric and Other Quantitative Assays for Beta-Alanine

While chromatographic and mass spectrometric methods are essential for the analysis of the intact this compound molecule, simpler quantitative assays can be used to measure the beta-alanine component, for instance, after chemical or enzymatic hydrolysis. A validated spectrophotometric method for the quantitative determination of beta-alanine has been developed. zsmu.edu.uaresearchgate.net

This method is based on the reaction of beta-alanine with the sodium salt of 1,2-naphthoquinone-4-sulfonic acid. The resulting colored product can be measured by monitoring its absorbance at a wavelength of 470 nm. zsmu.edu.uaresearchgate.net The technique has been optimized and validated according to pharmacopeial standards, demonstrating its suitability for use in quality control laboratories. researchgate.net

Validation Parameters for Spectrophotometric Beta-Alanine Assay
Validation ParameterReported Value/CharacteristicSource
PrincipleReaction with 1,2-naphthoquinone-4-sulfonic acid. zsmu.edu.ua
Detection Wavelength470 nm zsmu.edu.uaresearchgate.net
Linearity (Correlation Coefficient, r)1.000 researchgate.net
Precision (RSD%)0.806% researchgate.net
Accuracy100.8% researchgate.net

This spectrophotometric assay offers a convenient, cost-efficient, and sensitive alternative for the specific quantification of beta-alanine in various formulations. zsmu.edu.ua

Application of Metabolomics and Lipidomics Platforms for Comprehensive Profiling

The study of this compound, a member of the N-acyl amide class of lipids, is greatly advanced by the application of metabolomics and lipidomics. These high-throughput analytical approaches provide a comprehensive snapshot of the small molecules (metabolites) and lipids within a biological system, offering insights into metabolic pathways and cellular functions. nih.gov Lipidomics, a specialized branch of metabolomics, focuses specifically on the characterization of the entire lipid profile (the lipidome). nih.govfrontiersin.org The use of these platforms is crucial for understanding the biological roles of N-acyl amides, which are a diverse class of signaling lipids constructed from a fatty acid (like stearic acid) and an amine-containing head group (like beta-alanine) joined by an amide bond. frontiersin.org

Advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS), are the cornerstone of modern metabolomics and lipidomics. thermofisher.com These technologies allow for the sensitive and specific detection of a wide range of molecules, including low-abundance signaling lipids like this compound, from complex biological matrices. nih.govresearchgate.net The choice between a targeted or non-targeted approach depends on the specific research question, with each offering distinct advantages for profiling N-acyl amides and understanding their physiological context.

Targeted Lipidomics for N-Acyl Amides

Targeted lipidomics is a hypothesis-driven approach that focuses on the precise and accurate quantification of a predefined set of known lipids. lcms.cz This methodology is exceptionally well-suited for studying specific N-acyl amides, including this compound, as it offers high sensitivity, specificity, and quantitative accuracy. nih.govnih.govncku.edu.tw The development of targeted assays has been pivotal in identifying and quantifying novel, low-abundance N-acyl amides that were previously difficult to detect. nih.govresearchgate.net

The typical workflow for targeted lipidomics involves optimizing the analytical method for the specific compounds of interest. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate the lipids from a biological extract. nih.govnih.gov The separated lipids are then ionized, commonly using electrospray ionization (ESI), and detected by a mass spectrometer, often a triple quadrupole (QqQ) instrument operating in multiple reaction monitoring (MRM) mode. lcms.cz MRM provides excellent selectivity by monitoring a specific precursor-to-product ion transition for each target analyte, minimizing interference from the complex sample matrix.

Improvements in chromatography and mass spectrometry now permit the rapid identification of these signaling lipids. nih.govresearchgate.net For instance, a targeted lipidomics screen of 75 different N-acyl amides was successfully used to measure changes in their levels across six distinct brain regions in a model of inflammation, demonstrating the power of this approach to uncover specific lipid regulation. frontiersin.org

Table 1: Example Parameters for a Targeted LC-MS/MS Method for N-Acyl Amides

Parameter Setting Purpose
Chromatography
Column Reversed-Phase C18 Separation of lipids based on hydrophobicity.
Mobile Phase Gradient of water with formic acid and acetonitrile/isopropanol with formic acid Elution of a wide range of N-acyl amides with varying polarities.
Flow Rate 0.3 mL/min Optimized for analytical-scale columns to ensure good peak shape and separation.
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+) Efficiently ionizes N-acyl amides.
Analysis Mode Multiple Reaction Monitoring (MRM) Provides high specificity and sensitivity for quantification by monitoring specific ion transitions.
Collision Energy Optimized per compound Ensures characteristic and robust fragmentation for each specific N-acyl amide.

Non-Targeted Metabolomics for Broader Metabolic Context

In contrast to the focused nature of targeted lipidomics, non-targeted metabolomics aims to capture and measure as many detectable small molecules as possible in a sample, providing a broad, unbiased view of the metabolome. nih.gov This hypothesis-generating approach is invaluable for placing the role of this compound into a wider metabolic context and for discovering novel biomarkers or metabolic pathways associated with its function. nih.govinsep.fr

In a non-targeted workflow, high-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are typically coupled with UPLC. nih.gov This combination allows for the detection of thousands of molecular features in a single run. The resulting complex datasets are then processed using advanced bioinformatics and statistical tools to identify features that are significantly altered between different experimental conditions. researchgate.net While this approach provides a comprehensive overview, the identification of specific metabolites can be challenging and requires rigorous confirmation against reference standards or spectral libraries. nih.gov

By applying non-targeted metabolomics, researchers can observe global changes in metabolism that occur alongside fluctuations in this compound levels. For example, an increase in this compound might be correlated with changes in fatty acid oxidation, amino acid metabolism, or other related pathways. insep.fr This broad-spectrum analysis can reveal previously unknown connections and provide a more holistic understanding of the biological impact of this specific N-acyl amide. nih.govmdpi.com

Method Validation, Quality Control, and Data Reproducibility in Research

To ensure the reliability and comparability of data generated from lipidomics and metabolomics studies of this compound, rigorous method validation, consistent quality control (QC), and measures to ensure data reproducibility are essential. lipidomicstandards.orgnih.gov These practices are critical for obtaining stable and reliable data, particularly in large-scale studies where samples may be analyzed over extended periods. nih.gov

Method validation establishes the performance characteristics of an analytical assay, ensuring it is fit for its intended purpose. nih.gov Key validation parameters include:

Accuracy: The closeness of a measured value to the true value. It can be assessed using certified reference materials or by spike-recovery experiments. nih.govlipidomicstandards.org

Precision: The degree of agreement among replicate measurements. It is typically reported as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at both intra- and inter-batch levels. nih.govlipidomicstandards.org

Linearity and Dynamic Range: The concentration range over which the instrument response is proportional to the analyte concentration. nih.govlipidomicstandards.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. lipidomicstandards.org

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Stability: The stability of the analyte in the biological matrix under specific storage and processing conditions. lipidomicstandards.org

Quality control (QC) involves the routine analysis of specific samples to monitor the performance of the analytical system over time. thermofisher.com A common practice is the use of pooled QC samples, which are created by combining small aliquots from each study sample. thermofisher.com These pooled QC samples are injected periodically throughout the analytical run (e.g., every 10 samples) to monitor the stability of the instrument and the analytical process. nih.gov Lipids or metabolites with high variance (e.g., CV > 30%) in the QC samples are often removed from the final dataset to ensure data quality. thermofisher.comnih.gov

Table 2: Key Quality Control Checks in Lipidomics/Metabolomics Research

QC Check Description Purpose Frequency Acceptance Criteria (Example)
System Suitability Test Injection of a standard mixture at the beginning of the run. To verify the performance of the LC-MS system (e.g., chromatography, sensitivity). Beginning of each batch. Peak retention time drift < 2%; Peak intensity variation < 15%.
Blank Injections Analysis of a solvent blank. To assess for system contamination and sample carryover. lipidomicstandards.org Periodically within the batch, especially after high-concentration samples. Analyte signal should be below the Limit of Detection (LOD).
Pooled QC Samples Analysis of a pooled sample created from all study samples. To monitor the stability and precision of the entire analytical process. thermofisher.comnih.gov Every 10-12 study samples. Relative Standard Deviation (RSD) for key analytes should be < 20-30%.

| Internal Standard Monitoring | Monitoring the signal of internal standards spiked into every sample. | To correct for variations in sample preparation, injection volume, and matrix effects. nih.govnih.gov | In every injection. | Intensity variation should be within a predefined range (e.g., ± 50% of the mean). |

Future Directions and Emerging Research Avenues for N Stearoyl Beta Alanine

In-depth Characterization of Specific Receptor Interactions and Signaling Pathways

Future research must prioritize the identification and characterization of the molecular targets of N-Stearoyl-beta-alanine. While its precursor, beta-alanine (B559535), is known to interact with certain receptors, the addition of a long acyl chain dramatically alters its chemical properties, suggesting a different set of targets.

Receptor Screening: An essential first step is to screen this compound against a broad array of receptors. The parent molecule, beta-alanine, is a known agonist for the G protein-coupled receptor TGR7 (also known as MrgD) and can interact with glycine (B1666218) receptors and GABA receptors. researchgate.net However, its acylation with stearic acid likely shifts its affinity towards receptors involved in lipid signaling. Screening should include orphan G protein-coupled receptors (GPCRs), nuclear receptors, and ion channels known to be modulated by other lipid amides. For instance, other NAAAs, such as N-arachidonoyl serine, have been shown to exert effects through cannabinoid receptors (CB1 and CB2) and transient receptor potential (TRP) channels, making these promising candidates to investigate. researchgate.net

Signaling Cascade Elucidation: Once a receptor is identified, the downstream signaling pathways must be mapped. For GPCRs, this involves determining whether the coupling is through Gq, Gi, or Gs proteins. For example, beta-alanine's activation of TGR7 leads to Ca2+ influx and a decrease in cAMP production, indicating coupling with Gq and Gi proteins. researchgate.net Future studies should measure second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and intracellular calcium mobilization in response to this compound exposure in relevant cell lines.

Structure-Activity Relationship Studies: The neuroprotective activity of stearoyl derivatives of other amino acids like tyrosine and serine has been reported. nih.gov Investigating how the stearoyl group contributes to receptor binding and activation compared to other acyl chains (e.g., oleoyl, palmitoyl) conjugated to beta-alanine will be crucial. This will help in understanding the structural requirements for target engagement and could guide the development of synthetic analogs with enhanced potency or specificity.

Investigation of Enzymatic Specificity and Promiscuity in N-Acyl-beta-alanine Metabolism

The metabolic pathways governing the synthesis (anabolism) and degradation (catabolism) of this compound are currently unknown. Research should focus on identifying the enzymes responsible and understanding their substrate specificity.

Biosynthesis Pathways: The formation of NAAAs can theoretically occur through the direct condensation of a fatty acid (or its activated form, like acyl-CoA) with an amino acid. Enzymes such as N-acyltransferases are likely candidates. diva-portal.org Another possibility is a reversal of the hydrolytic reaction catalyzed by amidohydrolases like Fatty Acid Amide Hydrolase (FAAH). nih.gov Investigating the ability of known N-acyltransferases and FAAH to synthesize this compound from stearoyl-CoA and beta-alanine is a critical research avenue. The ATP-grasp enzyme carnosine synthase, which activates beta-alanine before condensation with histidine, presents another model for potential enzymatic synthesis that warrants investigation. frontiersin.org

Degradation Pathways: Fatty Acid Amide Hydrolase (FAAH) is a primary enzyme responsible for the hydrolysis of many fatty acid amides, including N-arachidonoylethanolamine (anandamide) and other NAAAs. nih.gov It is a strong candidate for the degradation of this compound back to stearic acid and beta-alanine. Future studies should involve in vitro assays using purified FAAH and other serine hydrolases to measure their catalytic efficiency toward this compound.

Enzyme Promiscuity: Many metabolic enzymes exhibit promiscuity, meaning they can act on substrates other than their primary physiological ones. This is particularly relevant for the synthesis of novel metabolites. nih.gov Research has shown that promiscuous enzymes are involved in alternative biosynthetic pathways for beta-alanine itself in certain bacteria. nih.gov It is plausible that enzymes involved in the metabolism of other long-chain fatty acid amides could also process this compound. Screening a library of hydrolases and transferases for activity with this compound could uncover these promiscuous interactions.

Potential Enzyme Class Metabolic Role Potential Substrates Potential Products Rationale for Investigation
N-Acyltransferase BiosynthesisStearoyl-CoA, Beta-alanineThis compound, Coenzyme APrimary candidates for catalyzing the formation of the amide bond.
Fatty Acid Amide Hydrolase (FAAH) DegradationThis compound, H₂OStearic Acid, Beta-alanineKey enzyme in the degradation of many related N-acyl amides. nih.gov
Aminoacylase Biosynthesis / DegradationStearic Acid, Beta-alanineThis compound, H₂OKnown to be used in the biocatalytic synthesis of NAAAs.
Carnosine Synthase Biosynthesis (Analogous)ATP, Beta-alanine, Stearic AcidThis compound, ADP, PiActivates beta-alanine via phosphorylation, a potential mechanism for amide bond formation. frontiersin.org

Development of Advanced In Vivo Models to Elucidate Physiological Roles

To understand the physiological relevance of this compound, its effects must be studied in living organisms. The development and use of advanced animal models are indispensable for this purpose.

Pharmacokinetic and Distribution Studies: A foundational step is to administer exogenous this compound to animal models (e.g., mice or rats) to determine its absorption, distribution, metabolism, and excretion (ADME) profile. This will reveal which tissues are exposed to the compound and for how long, guiding further functional studies.

Genetically Modified Models: The use of knockout mice has been instrumental in understanding the function of the NAAA metabolic system. For instance, FAAH knockout mice exhibit elevated levels of various fatty acid amides, allowing researchers to study the consequences of their accumulation. nih.gov If FAAH is confirmed to be the primary degrading enzyme for this compound, FAAH knockout models would be invaluable for studying its endogenous roles.

Disease and Stress Models: The physiological functions of NAAAs are often revealed under conditions of stress or disease. Beta-alanine supplementation in rat models of post-traumatic stress disorder (PTSD) has been shown to increase brain carnosine and reduce anxiety-like behaviors. nih.gov Future research could involve administering this compound to animal models of metabolic syndrome, neuroinflammation, or stress to investigate its potential therapeutic or modulatory effects. nih.govnih.gov

Integrated Multi-Omics Approaches to Understand Systemic Impact

A systems-level understanding of this compound requires integrating data from multiple high-throughput "omics" technologies. This approach can reveal novel connections between this specific lipid and broader metabolic and signaling networks.

Lipidomics and Metabolomics: Untargeted and targeted lipidomics are essential for the initial discovery and subsequent quantification of this compound in various biological samples (e.g., plasma, brain, adipose tissue). nih.gov Metabolomics can simultaneously measure the levels of its precursors (stearic acid, beta-alanine) and potential downstream metabolites, providing a dynamic view of its metabolic flux. researchgate.net

Proteomics: Proteomic analyses can identify proteins that physically interact with this compound or whose expression levels change upon its administration. This can help in identifying its receptors, transporters, and metabolic enzymes.

Transcriptomics and Genomics: These approaches can uncover the genetic regulation of this compound metabolism. For example, transcriptomics can reveal whether the genes encoding its metabolic enzymes are upregulated or downregulated in response to physiological stimuli. Integrating these datasets can link genetic variations to differences in this compound levels. mdpi.com

Omics Technique Application for this compound Research Potential Insights
Lipidomics Detection and quantification in tissues and biofluids.Endogenous levels, tissue distribution, changes in disease states.
Metabolomics Measurement of precursors and related metabolites.Understanding of metabolic pathways and flux. researchgate.netnih.gov
Proteomics Identification of interacting proteins and expression changes.Discovery of receptors, transporters, and metabolic enzymes.
Transcriptomics Analysis of gene expression related to its metabolism.Understanding the regulatory control of its synthesis and degradation.

Exploration of this compound as a Potential Biomarker in Disease States

Alterations in lipid metabolism are hallmarks of many diseases. The unique structure of this compound makes it a candidate for a novel biomarker that could aid in disease diagnosis, prognosis, or monitoring treatment responses.

Screening in Patient Cohorts: A crucial research avenue is to use targeted lipidomics to screen for this compound in plasma or tissue samples from patients with various conditions, particularly metabolic and neurological disorders. Studies have already identified other N-acyl compounds, like N-lactoyl amino acids, as potential biomarkers for insulin (B600854) resistance and diabetic complications. nih.govresearchgate.net Similar associations may exist for this compound.

Correlation with Disease Severity: If elevated or depleted levels of this compound are found in a particular disease, further studies should assess whether these levels correlate with the severity or progression of the condition. This would enhance its value as a prognostic biomarker.

Mechanistic Link to Pathophysiology: Beyond mere correlation, research should aim to understand the mechanistic link between altered this compound levels and the disease pathophysiology. For example, if levels are altered in metabolic syndrome, studies could investigate whether this compound directly influences processes like adipocyte differentiation, insulin signaling, or inflammation.

Novel Strategies for Bioengineering and Biotechnological Production of N-Acyl-beta-alanines

The production of this compound for research and potential commercial applications can be achieved through environmentally friendly and highly specific biocatalytic methods.

Metabolic Engineering of Precursors: The industrial production of the precursor beta-alanine is already being advanced through the metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum. researchgate.netnih.govnih.gov These engineered strains can be optimized to produce high titers of beta-alanine from simple carbon sources like glucose.

Enzymatic and Whole-Cell Biocatalysis: The final step of conjugating beta-alanine with stearic acid can be accomplished using isolated enzymes or whole-cell biocatalysts. frontiersin.org Directed evolution can be used to engineer enzymes, such as lipases or acyltransferases, for improved activity and specificity toward beta-alanine and stearic acid. nih.govwisc.edu This biocatalytic step avoids the harsh chemicals and conditions often used in traditional chemical synthesis.

One-Pot Synthesis: A highly efficient strategy would be to develop a "one-pot" or tandem reaction where engineered microbes first produce beta-alanine from glucose, and a subsequently added enzyme (or a co-cultured microorganism) performs the N-acylation step in the same bioreactor. This integrated approach would streamline the production process, making it more cost-effective and scalable.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-Stearoyl-beta-alanine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling stearic acid with beta-alanine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Solvent choice (e.g., DMF or DCM) and temperature (25–40°C) influence yield. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm absence of unreacted precursors . Quantify residual solvents via GC-MS, adhering to ICH guidelines for impurity thresholds (<0.1%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine FTIR (amide I band ~1650 cm⁻¹, C=O stretch) with ¹H NMR (δ 0.88 ppm for terminal CH₃ of stearoyl chain; δ 3.25–3.40 ppm for beta-alanine CH₂ groups). High-resolution mass spectrometry (HRMS) confirms molecular ion ([M+H]⁺ m/z ~398.3). For crystalline samples, X-ray diffraction resolves stereochemistry .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies (25–40°C, pH 3–9) over 14 days. Monitor degradation via UV-Vis (λmax ~210 nm for amide bonds) and LC-MS. Hydrolysis rates increase under alkaline conditions (pH >8), producing stearic acid and beta-alanine. Use buffered solutions (e.g., phosphate, citrate) to control ionic strength .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported mechanisms of this compound’s membrane interactions?

  • Methodological Answer : Conflicting data (e.g., bilayer insertion vs. surface adsorption) arise from model systems (liposomes vs. monolayers). Use neutron reflectometry to quantify penetration depth and fluorescence anisotropy to assess membrane fluidity changes. Compare results across lipid compositions (e.g., DPPC vs. POPC) and concentrations (0.1–5 mM) . Replicate studies with deuterated stearoyl chains for isotopic labeling clarity .

Q. How can in vitro and in vivo pharmacokinetic discrepancies for this compound be reconciled?

  • Methodological Answer : In vitro assays (e.g., Caco-2 permeability) often overestimate bioavailability due to protein binding or efflux transporters (e.g., P-gp). Use radiolabeled tracers (³H or ¹⁴C) in rodent models to track tissue distribution. Pair with microdialysis for real-time plasma/tissue concentration monitoring. Adjust for metabolic clearance via liver microsome assays (CYP450 isoforms) .

Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound’s biological activity?

  • Methodological Answer : Employ mixed-effects models to account for inter-experimental variability (e.g., cell passage number, serum batch). Use hierarchical clustering to identify subgroups in dose-response curves (EC50 shifts). Validate with bootstrapping (1,000 iterations) to estimate confidence intervals. Report effect sizes (Cohen’s d) rather than p-values alone .

Data Contradiction and Reproducibility

Q. How should researchers address non-reproducible cytotoxicity results of this compound across cell lines?

  • Methodological Answer : Variability may stem from differential lipid metabolism (e.g., FASN expression) or membrane cholesterol content. Standardize culture conditions (e.g., serum-free media pre-treatment) and include isogenic cell lines (wild-type vs. CRISPR-edited). Perform multiplexed assays (ATP luminescence + LDH release) to distinguish cytostatic vs. cytotoxic effects .

Q. What controls are essential when studying this compound’s role in inflammatory signaling pathways?

  • Methodological Answer : Include lipid-free vehicle controls (e.g., ethanol/PBS) and structurally analogous inert lipids (e.g., methyl stearate) to isolate stearoyl-specific effects. Use siRNA knockdowns (e.g., TLR4/NF-κB) to confirm pathway specificity. Pre-treat with cycloheximide to rule out secondary protein synthesis .

Tables for Key Data

Parameter Analytical Method Acceptance Criteria Reference
PurityHPLC (UV 210 nm)≥98% peak area
Degradation ProductsLC-MS/MS≤0.5% stearic acid/beta-alanine
Membrane Binding AffinitySurface Plasmon ResonanceKD ≤10 µM
Bioavailability (Rat)Radiolabeled AUC₀–24≥40% of administered dose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.